molecular formula C22H27ClN2O4S B4112832 2-[4-chloro-2-methyl-5-[methyl(phenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide

2-[4-chloro-2-methyl-5-[methyl(phenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide

Cat. No.: B4112832
M. Wt: 451.0 g/mol
InChI Key: MWFLSQVTXHDAPQ-UHFFFAOYSA-N
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Description

2-[4-chloro-2-methyl-5-[methyl(phenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide is a complex organic compound with a unique structure that includes a chloro-substituted aromatic ring, a sulfonamide group, and a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-2-methyl-5-[methyl(phenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide typically involves multiple steps, starting with the preparation of the chloro-substituted aromatic ring. One common method involves the reaction of 4-chloro-2-methylphenol with methanesulfonic acid chloride in the presence of pyridine . This intermediate is then subjected to further reactions to introduce the sulfonamide and phenoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-2-methyl-5-[methyl(phenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-chloro-2-methyl-5-[methyl(phenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-chloro-2-methyl-5-[methyl(phenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The aromatic ring and cyclohexylacetamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-chloro-2-methyl-5-[methyl(phenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-chloro-2-methyl-5-[methyl(phenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-16-13-19(23)21(30(27,28)25(2)18-11-7-4-8-12-18)14-20(16)29-15-22(26)24-17-9-5-3-6-10-17/h4,7-8,11-14,17H,3,5-6,9-10,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFLSQVTXHDAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)NC2CCCCC2)S(=O)(=O)N(C)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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